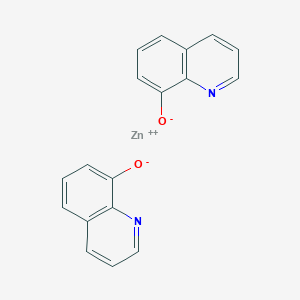

Zinc 8-quinolinolate

Übersicht

Beschreibung

Zinc 8-quinolinolate (C₁₈H₁₂N₂O₂Zn) is a coordination complex formed by the reaction of zinc ions with 8-hydroxyquinoline. This compound exhibits a distorted octahedral geometry, with the zinc ion coordinated by two nitrogen and two oxygen atoms from two 8-quinolinolate ligands, and two water molecules completing the coordination sphere in its hydrated form . It is synthesized via solid-state reactions or solution-based methods, yielding nanocrystalline particles (~30 nm in diameter) with applications in materials science and biocidal formulations .

This compound is notable for its:

- Fluorescent properties: Its zinc complexes exhibit strong photoluminescence, making them candidates for optoelectronic devices .

- Biocidal activity: It competes with copper-based preservatives in antifungal and antibacterial applications, though it is less effective under leaching conditions compared to copper analogs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc 8-quinolinolate can be synthesized through the reaction of zinc salts, such as zinc acetate or zinc chloride, with 8-hydroxyquinoline in an appropriate solvent. The reaction typically involves the following steps:

- Dissolving zinc salt in a solvent like ethanol or methanol.

- Adding 8-hydroxyquinoline to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

- Filtering and washing the precipitated product to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process may include:

- Using large reactors for the reaction.

- Employing continuous stirring and controlled temperature conditions.

- Utilizing filtration and drying equipment to purify and isolate the final product .

Analyse Chemischer Reaktionen

Redox Reactions

The zinc center (+2 oxidation state) participates in electron-transfer processes:

Oxidation

-

Using H₂O₂/O₂: Forms Zn³⁺ intermediates, though stable products remain uncharacterized.

-

Electrochemical studies show quasi-reversible oxidation at +1.2 V vs. SCE .

Reduction

-

NaBH₄/LiAlH₄ reduces the ligand system, altering conjugation:

-

Reduced species exhibit blue-shifted UV-vis absorption (Δλ = 40 nm) .

Polymerization Catalysis

Zinc 8-quinolinolate initiates ring-opening polymerization (ROP) of rac-lactide:

Mechanism

textZn(8HQ)₂ + rac-lactide → [Zn(8HQ)₂(lactide)] → Poly(lactic acid)

-

Conditions : 130°C, bulk polymerization

-

Activity : 75% conversion in 24 hrs

-

Stereoselectivity : Heterotactic bias (Pₛ = 0.70) due to chiral ligand environment

| Initiator | Mₙ (g/mol) | Đ (Đ = Mₙ/Mₙ) | Tacticity |

|---|---|---|---|

| Zn(8HQ)₂ | 12,500 | 1.15 | Hetero |

| Ti(8HQ)₄ | 9,800 | 1.22 | Iso |

Adduct Formation

The compound forms stable adducts with Lewis bases:

Pyridine adducts

-

Stoichiometry : Zn(8HQ)₂·2Py

-

Equilibrium constants (log K):

Base log K (CHCl₃/H₂O) Pyridine 3.2 ± 0.1 2-Methylpyridine 2.8 ± 0.1 4-Methylpyridine 3.0 ± 0.1

Biological Chelation

While primarily a synthetic target, this compound modulates metalloenzyme activity:

-

Zinc displacement : Competes with metallothioneins (Kd ≈ 10⁻¹⁵ M)

-

Antimicrobial action : Disrupts microbial zinc homeostasis at MIC = 8 µg/mL

Stability and Decomposition

Thermal degradation (TGA/DSC):

Photodegradation (λ = 365 nm):

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Zinc 8-quinolinolate consists of a zinc ion coordinated to two 8-quinolinolate ligands, forming a stable complex. The compound exhibits a square planar geometry around the zinc ion, which is crucial for its reactivity and interaction with other molecules. The unique structure contributes to its functionality in various applications.

Scientific Research Applications

-

Catalysis in Organic Chemistry

- This compound serves as an effective catalyst in several organic reactions, particularly in the synthesis of other coordination compounds. Its ability to stabilize reaction intermediates enhances reaction rates and yields.

-

Antimicrobial Properties

- The compound demonstrates significant antimicrobial activity, making it valuable in developing antibacterial and antifungal agents. Studies have shown that it can inhibit the growth of various pathogens, highlighting its potential in pharmaceuticals.

-

Drug Delivery Systems

- Research is ongoing into using this compound as a vehicle for drug delivery. Its capacity to interact with biological membranes suggests it could facilitate the transport of therapeutic agents within the body.

-

Organic Light-Emitting Diodes (OLEDs)

- This compound is utilized in producing OLEDs due to its electroluminescent properties. It plays a critical role in enhancing the efficiency and brightness of these devices, which are widely used in modern display technologies.

-

Polymer Chemistry

- The compound acts as an initiator for the ring-opening polymerization of rac-lactide, leading to the formation of biodegradable polymers. This application is significant for developing sustainable materials.

Antimicrobial Research

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism involves disrupting cellular processes through zinc ion release, which affects microbial metabolism.

OLED Development

Research conducted on OLEDs incorporating this compound showed improved performance metrics compared to traditional materials. The compound's stability and luminescent properties were assessed through photoluminescence spectroscopy, revealing maximum emission at wavelengths suitable for display applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Chemistry | Catalyst for organic reactions | Enhances reaction rates and yields |

| Antimicrobial Agents | Development of antibacterial and antifungal agents | Effective against Staphylococcus aureus and Candida albicans |

| Drug Delivery | Potential use in drug delivery systems | Facilitates transport across biological membranes |

| OLED Technology | Used in the production of electroluminescent devices | Improved efficiency and brightness |

| Polymer Chemistry | Initiator for ring-opening polymerization | Effective for creating biodegradable polymers |

Wirkmechanismus

The mechanism of action of zinc 8-quinolinolate involves its ability to form stable complexes with metal ions. The compound can interact with various molecular targets, including enzymes and cellular components, leading to its antimicrobial and catalytic effects. The pathways involved include:

Coordination with metal ions: this compound can chelate metal ions, affecting their availability and activity.

Interaction with cellular components: The compound can disrupt cellular processes by interacting with proteins and nucleic acids

Vergleich Mit ähnlichen Verbindungen

Fungicidal and Biocidal Efficacy

Zinc 8-quinolinolate is often compared to copper 8-quinolinolate and organotin compounds in preserving materials like textiles and wood. Key findings include:

- Copper 8-quinolinolate outperforms zinc in leaching tests, retaining efficacy at concentrations as low as 0.036% copper. This makes it superior for outdoor applications like fire hoses exposed to water .

- Zinc naphthenate, another zinc-based preservative, is less stable under UV exposure but cheaper to produce .

Fluorescent and Optoelectronic Properties

This compound complexes are compared to aluminum (Alq₃) and cadmium analogs in luminescence studies:

- Alq₃ dominates optoelectronics due to its thermal stability, though zinc complexes show higher quantum yields .

- Substituents on the 8-quinolinolate ligand (e.g., benzimidazole groups) enhance zinc’s fluorescence intensity and selectivity for metal ion detection .

Environmental and Toxicity Profiles

This compound is less toxic than copper and organotin counterparts but faces competition from quaternary ammonium compounds in low-persistence applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing zinc 8-quinolinolate complexes with high purity?

this compound complexes are typically synthesized via ligand substitution reactions or direct coordination of 8-hydroxyquinoline (8-HQ) with zinc salts. For example, sublimation methods yield anhydrous tetrameric structures, as confirmed by X-ray diffraction . Acid activation of precursor complexes (e.g., Ru-NHC systems) can also facilitate ligand exchange with 8-quinolinolate, though this requires careful pH control to avoid ligand protonation . Key steps:

- Use anhydrous ZnCl₂ or Zn(OAc)₂ in non-aqueous solvents (e.g., THF or DMF).

- Purify via recrystallization or sublimation to avoid byproducts.

- Confirm purity via elemental analysis and FTIR (characteristic ν(C-O) at ~1250–1300 cm⁻¹).

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The tetrameric [Zn(C₉H₆NO)₂]₄ structure features two distinct Zn coordination geometries (hexa- and pentacoordinate), bridged by quinolinolate oxygen atoms . Complementary techniques:

- NMR spectroscopy : Monitor ligand coordination shifts (e.g., ¹H NMR for aromatic protons).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C in inert atmospheres).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for oligomeric species).

Q. What factors influence the thermal stability of this compound in catalytic or material applications?

Stability is dictated by ligand-metal bonding strength and environmental conditions:

- Ligand substitution : Strong-field ligands (e.g., N-heterocyclic carbenes) enhance thermal resilience .

- Atmosphere : Decomposition under oxidative conditions produces CO/CO₂; inert atmospheres preserve integrity up to 300°C .

- Moisture sensitivity : Hydrolysis risks require anhydrous handling in polar solvents.

Advanced Research Questions

Q. How does this compound compare to aluminum or titanium analogs in polymerization catalysis?

Zinc complexes exhibit lower Lewis acidity compared to Al(III) or Ti(IV) analogs, affecting their catalytic efficiency in ring-opening polymerization (e.g., ε-caprolactone). Key differences:

- Activity : Al(III)-quinolinolate systems show higher turnover frequencies due to stronger electrophilicity .

- Steric effects : Bulky NHC ligands on Zn reduce activity but improve selectivity for stereoregular polymers .

- Methodological tip : Use kinetic studies (e.g., in situ FTIR) to monitor monomer conversion and chain-length distributions.

Q. What explains the diamagnetic behavior of this compound in contrast to lanthanoid analogs?

Zn(II) (d¹⁰ configuration) lacks unpaired electrons, rendering it diamagnetic. In contrast, lanthanoid complexes (e.g., Dy(III) or Tb(III)) exhibit single-molecule magnet (SMM) behavior due to f-electron anisotropy . For magnetic studies:

- Use SQUID magnetometry to confirm diamagnetism (χ < 0).

- Compare with lanthanoid analogs via AC susceptibility (e.g., frequency-dependent χ'' peaks indicate SMM behavior).

Q. How can computational methods clarify the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations reveal charge distribution and frontier molecular orbitals:

- Ligand-metal charge transfer (LMCT) : Predict UV-vis absorption bands (e.g., π→π* transitions in 8-HQ ligand) .

- Reactivity hotspots : Identify nucleophilic/electrophilic sites for ligand substitution or catalytic cycles.

- Case study : DFT-guided design of Ru-NHC-zinc hybrids for olefin metathesis .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound?

Discrepancies often arise from variations in:

- Ligand stoichiometry : Excess 8-HQ can inhibit catalysis by saturating coordination sites.

- Solvent polarity : THF vs. DMF alters ion-pairing effects and reaction rates.

- Mitigation : Replicate studies under controlled conditions (e.g., glovebox synthesis, standardized substrates).

Q. Methodological Best Practices

Eigenschaften

CAS-Nummer |

13978-85-3 |

|---|---|

Molekularformel |

C18H14N2O2Zn |

Molekulargewicht |

355.7 g/mol |

IUPAC-Name |

quinolin-8-ol;zinc |

InChI |

InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |

InChI-Schlüssel |

DLJHXMRDIWMMGO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2] |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Zn] |

Key on ui other cas no. |

13978-85-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.